

Application Notes and Protocols for the Synthesis of Ketoprofen from 3-Nitrobenzophenone

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Compound of Interest

Compound Name: 3-Nitrobenzophenone
Cat. No.: B1329437

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These application notes provide a comprehensive, multi-step synthetic route for the preparation of the non-steroidal anti-inflammatory drug (NSAID), from **3-nitrobenzophenone**. The described methodology is a composite of established chemical transformations, designed to guide researchers through the pathway.

Introduction

Ketoprofen, chemically known as 2-(3-benzoylphenyl)propanoic acid, is a widely utilized NSAID with analgesic and antipyretic properties. Its synthesis interest in medicinal and industrial chemistry. This document outlines a laboratory-scale synthesis of ketoprofen starting from **3-nitrobenzophenone**, a key intermediate. The synthetic strategy involves the reduction of the nitro group, followed by diazotization and a Sandmeyer reaction to introduce a nitrile function, and chain elongation via an acetyl intermediate lead to the final product.

Overall Synthetic Pathway

The synthesis of ketoprofen from **3-nitrobenzophenone** is proposed to proceed through the following key intermediates:

- 3-Aminobenzophenone: Formed by the reduction of **3-nitrobenzophenone**.
- 3-Benzoylbenzonitrile: Generated via a Sandmeyer reaction on the diazonium salt of 3-aminobenzophenone.
- 3-Benzoylbenzoic Acid: Obtained through the hydrolysis of 3-benzoylbenzonitrile.
- 3-Acetylbenzophenone: A key intermediate synthesized from 3-benzoylbenzoic acid.
- Ketoprofen: The final product, synthesized from 3-acetylbenzophenone.

```
graph TD
    Start["3-Nitrobenzophenone"] --> Step1("Reduction")
    Step1 --> Intermediate1["3-Aminobenzophenone"]
    Intermediate1 --> Step2("Diazotization & Sandmeyer Reaction")
    Step2 --> Intermediate2["3-Benzoylbenzonitrile"]
    Intermediate2 --> Step3("Hydrolysis")
    Step3 --> Intermediate3["3-Benzoylbenzoic Acid"]
    Intermediate3 --> Step4("Conversion to Acetyl Group")
    Step4 --> Intermediate4["3-Acetylbenzophenone"]
    Intermediate4 --> Step5("Darzens Condensation & Rearrangement")
    Step5 --> End["Ketoprofen"]
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Intermediate4 -> Step5 [arrowhead=normal, color="#4285F4"];
Step5 -> End [arrowhead=normal, color="#4285F4"];
}
```

Caption: Darzens condensation pathway to Ketoprofen.

Materials:

- 3-Acetylbenzophenone
- Ethyl chloroacetate
- Sodium ethoxide (NaOEt)
- 30% Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl)

- Ethyl acetate
- Glacial acetic acid
- Hydrogen peroxide (H_2O_2)

Procedure:

- Dissolve 3-acetylbenzophenone (1.0 eq) and ethyl chloroacetate (1.05 eq) in absolute ethanol.
- Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol at room temperature and then reflux the mixture.
- Cool to room temperature, add 30% sodium hydroxide solution, and stir for 12 hours.
- Adjust the pH to 2 with hydrochloric acid and reflux for 1-2 hours for decarboxylation.

Cool and extract with ethyl acetate.

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- To the residue after evaporation of ethyl acetate, add glacial acetic acid and hydrogen peroxide.
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- Heat the mixture at 90 °C for 8-10 hours to obtain ketoprofen.
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- Purify the crude product by recrystallization.

Parameter	Value
Starting Material	3-Acetylbenzophenone
Key Reagents	Ethyl chloroacetate, NaOEt, NaOH, HCl, H ₂ O ₂
Reaction Time	~24 hours (total)
Temperature	Reflux, then 90 °C
Typical Yield	40-50%

Summary of Quantitative Data

The following table summarizes the expected yields for each step of the synthesis.

Step	Transformation	Starting Material	Product	Typical Yield (%)
1	Reduction	3-Nitrobenzophenone	3-Aminobenzophenone	85-95
2	Diazotization & Sandmeyer	3-Aminobenzophenone	3-Benzoylbenzonitrile	60-80
3	Hydrolysis	3-Benzoylbenzonitrile	3-Benzoylbenzoic Acid	80-90
4	Ketone Formation	3-Benzoylbenzoic Acid	3-Acetylbenzophenone	60-70
5	Darzens & Oxidation	3-Acetylbenzophenone	Ketoprofen	40-50
Overall	3-Nitrobenzophenone	Ketoprofen		~10-25

Note: The overall yield is an estimation and can vary significantly based on the efficiency of each step and reaction conditions.

Safety Precautions

- All procedures should be carried out in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Handle corrosive reagents such as concentrated acids and thionyl chloride with extreme care.
- Cyanide compounds are highly toxic and should be handled with extreme caution under strict safety protocols.
- Diazonium salts can be explosive when isolated and dry; they should be kept in solution and used immediately.

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Reactions involving flammable solvents should be performed away from ignition sources.

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